(S)-1-Methylpyrrolidin-3-amine dihydrochloride

Description

Structural Characteristics and Nomenclature

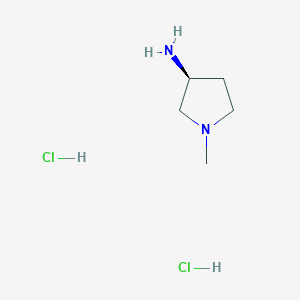

(S)-1-Methylpyrrolidin-3-amine dihydrochloride exhibits a well-defined molecular architecture centered around a five-membered pyrrolidine ring system. The compound possesses the molecular formula C₅H₁₄Cl₂N₂, representing the dihydrochloride salt form with a molecular weight of 173.08 grams per mole. The base compound, without the hydrochloric acid components, maintains the molecular formula C₅H₁₂N₂ with a corresponding molecular weight of 100.16 grams per mole.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being 1-methyl-3-pyrrolidinamine dihydrochloride. Alternative nomenclature systems recognize this compound through various synonymous designations including 3-amino-1-methylpyrrolidine dihydrochloride and (S)-1-methyl-pyrrolidin-3-ylamine dihydrochloride. The Chemical Abstracts Service has assigned the unique identifier 1209287-84-2 for the dihydrochloride salt form.

The structural framework consists of a saturated five-membered nitrogen-containing heterocycle with specific substitution patterns. The pyrrolidine ring bears a methyl group attached to the nitrogen atom at position 1, creating the N-methylpyrrolidine core structure. An amino functional group occupies the 3-position of the ring, establishing the fundamental aminopyrrolidine architecture. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules associated with the basic nitrogen centers through protonation.

The International Chemical Identifier system provides a standardized representation of the molecular structure through the InChI code: 1S/C5H12N2.2ClH/c1-7-3-2-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H. This notation captures the connectivity and composition of the compound in a database-searchable format. The corresponding InChI Key, KMENRFVAAKFKIM-UHFFFAOYSA-N, serves as a unique molecular identifier for database searches and chemical informatics applications.

Stereochemical Features

The stereochemical properties of this compound represent a crucial aspect of its molecular identity, significantly influencing its biological activity and chemical behavior. The compound contains a single chiral center located at the carbon atom bearing the amino group in the 3-position of the pyrrolidine ring. This stereogenic center gives rise to two possible enantiomeric forms, designated as (S) and (R) configurations according to the Cahn-Ingold-Prelog priority rules.

The (S)-enantiomer exhibits a specific three-dimensional arrangement where the priority sequence of substituents around the chiral center follows a counterclockwise direction when viewed from the appropriate perspective. This stereochemical designation distinguishes it from the (R)-enantiomer, which displays the opposite spatial arrangement of substituents. The existence of both enantiomeric forms in the chemical literature confirms the importance of stereochemical control in synthesis and application.

Comparative analysis with related compounds demonstrates the significance of stereochemical variations within the pyrrolidine family. The (R)-enantiomer, bearing the Chemical Abstracts Service number 403712-80-1, shares the same molecular formula and connectivity but exhibits distinct three-dimensional properties. Similarly, related compounds such as (3R)-1-methylpiperidin-3-amine dihydrochloride provide structural parallels while maintaining different ring sizes and stereochemical features.

The stereochemical influence extends beyond simple structural differences, affecting the compound's interactions with chiral environments and biological systems. The specific (S)-configuration can result in different binding affinities, reaction rates, and selectivities compared to the (R)-form. This stereochemical distinction proves particularly important in pharmaceutical applications where enantiomeric purity directly correlates with therapeutic efficacy and safety profiles.

Physical Properties

The physical characteristics of this compound reflect its ionic salt nature and molecular structure. The compound manifests as a solid crystalline material under standard temperature and pressure conditions, distinguishing it from the liquid state often observed for the corresponding free base forms. The solid-state nature facilitates handling, storage, and purification processes in laboratory and industrial applications.

Purity specifications for commercially available material typically achieve 98% or higher, indicating well-established purification methodologies and quality control standards. The high purity levels prove essential for research applications and pharmaceutical intermediate usage where trace impurities could significantly impact subsequent synthetic transformations or biological activities.

Storage recommendations specify room temperature conditions with protection from moisture, emphasizing the hygroscopic nature common to amine hydrochloride salts. The compound requires sealed container storage in dry environments to prevent hydrolysis and maintain chemical stability over extended periods. These storage parameters ensure preservation of both chemical integrity and stereochemical purity.

The solubility characteristics of the dihydrochloride salt form differ substantially from those of the free base, with the salt typically exhibiting enhanced water solubility due to its ionic nature. This improved aqueous solubility facilitates various synthetic applications and purification procedures. The formation of the dihydrochloride salt also provides improved crystallinity and chemical stability compared to the free base form.

Chemical Reactivity Profile

The chemical reactivity of this compound stems from the presence of multiple reactive functional groups within its molecular structure. The primary amine functionality at the 3-position serves as the principal reactive site, capable of participating in numerous organic transformations including nucleophilic substitutions, condensation reactions, and acylation processes. The tertiary amine nitrogen within the pyrrolidine ring contributes additional basicity and coordination potential.

Synthetic applications demonstrate the compound's versatility as a building block in pharmaceutical chemistry and organic synthesis. The amine group readily undergoes reaction with electrophilic centers, enabling the formation of amide bonds, sulfonamide linkages, and heterocyclic structures. Representative synthetic transformations include reactions with activated carboxylic acid derivatives, sulfonyl chlorides, and various electrophilic reagents.

The compound participates effectively in reductive amination processes, where the primary amine functionality reacts with aldehydes or ketones under reducing conditions to form secondary or tertiary amine products. These transformations prove particularly valuable in medicinal chemistry applications where structural modification of the amine center provides access to diverse pharmacologically active compounds.

Protection and deprotection strategies enable selective modification of the amine functionality while preserving the pyrrolidine ring system. Common protecting groups include tert-butoxycarbonyl, benzyloxycarbonyl, and acetyl groups, which can be installed and removed under appropriate conditions. The stereochemical integrity remains preserved throughout these transformations, maintaining the desired (S)-configuration.

The dihydrochloride salt form exhibits different reactivity patterns compared to the free base, often requiring initial neutralization to liberate the reactive amine functionalities. This salt-to-base conversion typically employs aqueous base treatment or solid carbonate reagents, providing access to the nucleophilic amine centers necessary for subsequent synthetic elaboration.

Crystal Structure Characteristics

The crystal structure characteristics of this compound reflect the organized three-dimensional arrangement of molecules within the solid state. The compound crystallizes as a stable solid form, with the dihydrochloride salt formation promoting enhanced crystallinity compared to the free base compound. The ionic interactions between the protonated amine centers and chloride anions contribute to the overall crystal lattice stability.

The pyrrolidine ring adopts a specific conformation within the crystal structure, influenced by both intramolecular constraints and intermolecular packing forces. The five-membered ring typically exhibits envelope or twist conformations, with the degree of puckering determined by the substitution pattern and crystal packing requirements. The (S)-stereochemistry at the 3-position introduces asymmetry into the crystal structure, potentially leading to chiral crystal packing arrangements.

Intermolecular hydrogen bonding plays a crucial role in crystal structure stabilization, with the protonated amine groups serving as hydrogen bond donors and the chloride anions functioning as acceptors. These hydrogen bonding networks create extended supramolecular assemblies that contribute to the mechanical properties and thermal stability of the crystalline material.

The molecular packing within the crystal lattice demonstrates efficient space filling, typical of organic amine hydrochloride salts. The ionic nature of the compound promotes strong electrostatic interactions between oppositely charged species, contributing to higher melting points and improved thermal stability compared to neutral organic compounds of similar molecular weight.

Crystal habit and morphology depend on crystallization conditions, including solvent choice, temperature, and cooling rates. Optimization of these parameters enables control over particle size distribution and crystal quality, factors important for pharmaceutical applications and processing considerations. The crystalline form provides advantages in terms of chemical stability, handling properties, and analytical characterization compared to amorphous alternatives.

Propriétés

IUPAC Name |

(3S)-1-methylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-7-3-2-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMENRFVAAKFKIM-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874348-06-8 | |

| Record name | (3S)-1-methylpyrrolidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-1-Methylpyrrolidin-3-amine.

Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure complete conversion to the dihydrochloride form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are combined and reacted under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-Methylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted amine derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-1-Methylpyrrolidin-3-amine dihydrochloride is widely used as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. It plays a crucial role in developing drugs that modulate neurotransmitter systems or act on specific receptors.

Notable Examples:

- Synthesis of Neurological Agents: It has been utilized in synthesizing compounds that target dopamine receptors, which are pivotal in treating disorders like Parkinson's disease and schizophrenia.

- Antidepressants: Research indicates its potential use in synthesizing novel antidepressants that exhibit enhanced efficacy and reduced side effects.

Organic Synthesis

This compound acts as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse derivatives.

Key Reactions:

- Oxidation: Can be oxidized to form N-oxides, which are useful intermediates in further synthetic pathways.

- Reduction and Substitution: Participates in reduction reactions to form secondary amines and undergoes nucleophilic substitution, leading to various substituted amine derivatives.

Biochemical Research

In biochemical assays, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to investigate stereospecific interactions within biological systems.

Applications:

- Enzyme Inhibition Studies: Used as a ligand to explore the inhibition mechanisms of specific enzymes involved in metabolic pathways.

- Receptor Binding Studies: Investigated for its binding affinity to neurotransmitter receptors, providing insights into drug-receptor interactions.

Case Study 1: Synthesis of Dopamine Receptor Agonists

A study demonstrated the synthesis of a series of dopamine receptor agonists using this compound as a key intermediate. These compounds showed promising activity in preclinical models for Parkinson's disease treatment.

Case Study 2: Antidepressant Development

Research focused on modifying the structure of this compound led to the discovery of new antidepressant candidates that exhibited improved pharmacological profiles compared to existing treatments.

Mécanisme D'action

The mechanism of action of (S)-1-Methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, depending on the context, and modulate the activity of these targets. This modulation can lead to changes in biochemical pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-1-Methylpyrrolidin-3-amine dihydrochloride: The enantiomer of (S)-1-Methylpyrrolidin-3-amine dihydrochloride, which may have different biological activities.

1-Methylpyrrolidine: A related compound without the chiral center, used in various chemical applications.

N-Methylpyrrolidine: Another similar compound with different substitution patterns on the pyrrolidine ring.

Uniqueness

This compound is unique due to its chiral nature, which allows it to interact with biological systems in a stereospecific manner. This property makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition processes.

Activité Biologique

(S)-1-Methylpyrrolidin-3-amine dihydrochloride, with the molecular formula CHClN, is a chiral amine compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and applications in research.

- Molecular Weight: 173.08 g/mol

- Chemical Structure: Contains a pyrrolidine ring with a methyl group at the nitrogen atom and an amine functional group.

- Solubility: Enhanced solubility in aqueous solutions due to its dihydrochloride salt form.

While specific mechanisms of action for this compound are not fully elucidated, its structure suggests potential interactions with neurotransmitter systems. The compound may exhibit activity similar to other psychoactive substances due to its structural resemblance to neurotransmitter precursors.

Potential Mechanisms:

- Receptor Binding: It may interact with various neurotransmitter receptors, influencing mood and cognitive functions.

- Enzyme Interaction: Potential inhibition of specific enzymes involved in metabolic pathways could lead to altered physiological responses.

Biological Activity

Research indicates that this compound could play a role in several biological processes:

- Neuropharmacological Effects: Preliminary studies suggest that the compound may influence neurotransmitter interactions, potentially affecting conditions like anxiety and depression.

- Toxicity Profile: The compound has been noted to cause skin irritation and is harmful if ingested, necessitating careful handling in laboratory environments.

Applications in Research

This compound is utilized in various scientific fields:

- Organic Synthesis: Serves as a versatile building block in the synthesis of complex organic molecules.

- Biochemical Assays: Employed in studies investigating enzyme mechanisms and receptor binding affinities.

- Pharmaceutical Development: Functions as an intermediate in synthesizing compounds targeting neurological conditions.

Toxicological Assessments

Toxicity evaluations indicate that exposure to this compound can lead to skin irritation and other harmful effects upon ingestion. These findings underscore the importance of safety protocols during handling and experimentation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Notes |

|---|---|---|

| Neuropharmacological | Potential influence on neurotransmitter systems | Further research needed |

| Toxicity Profile | Skin irritation; harmful if ingested | Requires careful handling |

| Synthesis Application | Building block for organic synthesis | Versatile reagent |

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Similarity | Biological Activity |

|---|---|---|

| 5-Methylpyrrolidin-2-one | Moderate | Antimicrobial properties |

| N-Methylpyrrolidone | High | Solvent properties |

Q & A

Q. What are the recommended methods for synthesizing (S)-1-Methylpyrrolidin-3-amine dihydrochloride with high enantiomeric purity?

Answer:

- Chiral Resolution : Start with a chiral precursor such as (S)-pyrrolidin-3-amine and perform stereospecific methylation under controlled conditions. Use polar solvents (e.g., methanol) and catalytic agents to minimize racemization .

- Purification : Recrystallization from ethanol/water mixtures or reverse-phase chromatography (C18 columns) can isolate the dihydrochloride salt. Confirm purity via NMR (¹H/¹³C) and chiral HPLC .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Avoid exposure to light and humidity .

- Handling : Use PPE (gloves, goggles, lab coats) in fume hoods. For spills, neutralize with sodium bicarbonate and collect waste in sealed containers for licensed disposal .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation : NMR (¹H, ¹³C) to verify the pyrrolidine ring and methylamine groups. Compare chemical shifts to reference data (e.g., δ 2.8–3.2 ppm for methylamine protons) .

- Purity Assessment : Ion chromatography (for chloride content) and HPLC with UV detection (λ = 210 nm) to detect impurities ≤0.1% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Answer:

- Methodological Calibration : Standardize solubility testing in buffered solutions (pH 4–7) at 25°C using gravimetric analysis. Conflicting data often arise from variations in counterion ratios (e.g., mono- vs. dihydrochloride salts) .

- Advanced Techniques : Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions, which may affect apparent solubility .

Q. What strategies optimize the compound’s use as a chiral building block in medicinal chemistry?

Answer:

- Stereochemical Preservation : Conduct reactions under mild conditions (e.g., low temperature, non-polar solvents) to retain the (S)-configuration. Monitor enantiopurity via circular dichroism (CD) spectroscopy .

- Derivatization : Link to pharmacophores via amide coupling (EDC/HOBt) or reductive amination. Validate bioactivity using in vitro assays (e.g., receptor binding studies) .

Q. How can degradation products be identified and mitigated during long-term stability studies?

Answer:

- Forced Degradation : Expose the compound to heat (60°C), light (UV), and oxidative conditions (H₂O₂). Analyze degradation via LC-MS/MS to identify by-products (e.g., demethylated analogs or oxidized pyrrolidine rings) .

- Stabilization : Add antioxidants (e.g., BHT) or lyophilize the compound to enhance shelf life .

Physicochemical Properties Table

Key Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.